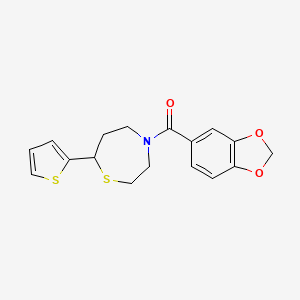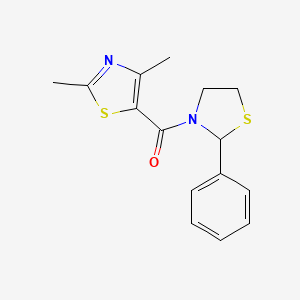![molecular formula C13H16ClNO2 B6429325 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide CAS No. 1706097-83-7](/img/structure/B6429325.png)
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide is a synthetic organic compound that features a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide typically involves the reaction of 3,4-dihydro-2H-pyran with a chlorinated amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-4-yl)methyl]propanamide
- 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-2-yl)methyl]propanamide
Uniqueness
3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide is unique due to its specific substitution pattern on the benzopyran ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-6-5-13(16)15-8-12-7-10-3-1-2-4-11(10)9-17-12/h1-4,12H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPNBVOYRKEXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429253.png)
![11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429255.png)
![1-[3-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429265.png)
![methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate](/img/structure/B6429272.png)
![4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B6429275.png)

![N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6429298.png)
![2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6429305.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429315.png)
![methyl 2-{[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]carbamoyl}benzoate](/img/structure/B6429320.png)

![2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B6429337.png)
![methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429345.png)
![methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429348.png)
